molecular formula C28H40N4O5S B1221351 Mepronizine CAS No. 51848-48-7

Mepronizine

货号: B1221351
CAS 编号: 51848-48-7
分子量: 544.7 g/mol
InChI 键: WXKUHMCKBJHZGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mepronizine, also known as this compound, is a useful research compound. Its molecular formula is C28H40N4O5S and its molecular weight is 544.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What methodological frameworks are recommended for designing pharmacokinetic studies on Mepronizine?

Answer: Pharmacokinetic studies require structured frameworks to ensure rigor. Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables, such as comparing this compound’s bioavailability in in vivo models (e.g., rodents) against control groups. Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study feasibility and relevance. For example, measure plasma concentration-time profiles using HPLC-MS/MS, ensuring ethical approval for animal models .

Table 1: Key Variables in a Pharmacokinetic Study

VariableMeasurement MethodEthical Considerations
BioavailabilityAUC (Area Under Curve)IACUC approval for animal use
Half-lifeNon-compartmental analysisHumane endpoints monitoring
Metabolism pathwaysMetabolite profilingCompliance with ARRIVE guidelines

Q. Advanced: How can researchers resolve contradictions in this compound’s efficacy data across experimental models?

Answer: Contradictions often arise from model-specific variables (e.g., species differences in metabolic enzymes). Conduct systematic sensitivity analyses to identify confounding factors. For instance, if in vitro assays show higher efficacy than in vivo models, compare protein-binding rates or tissue penetration using physiologically based pharmacokinetic (PBPK) modeling. Apply meta-analysis to aggregate data from disparate studies, adjusting for heterogeneity via random-effects models .

Example Workflow:

Compile efficacy data from in vitro, in vivo, and clinical studies.

Normalize outcomes (e.g., IC50 values adjusted for assay conditions).

Use multivariate regression to isolate variables (e.g., dosing regimen, species differences) .

Q. Basic: What variables should be prioritized in toxicity studies for this compound?

Answer: Toxicity studies must operationalize variables such as LD50 , organ-specific toxicity (e.g., hepatorenal biomarkers like ALT, creatinine), and genotoxicity (Ames test). Ensure measurements align with OECD guidelines for chemical safety. Use dose-ranging studies to establish NOAEL (No Observed Adverse Effect Level), incorporating control groups and blinded histopathological assessments to reduce bias .

Q. Advanced: What strategies improve the long-term stability of this compound in formulation studies?

Answer: Stability challenges (e.g., hydrolysis, oxidation) require accelerated stability testing under ICH Q1A guidelines. Use factorial design to test excipient combinations (e.g., antioxidants like BHT, pH buffers). Monitor degradation products via forced degradation studies (high-temperature, UV exposure) paired with LC-UV/MS analysis. Apply Arrhenius kinetics to predict shelf-life, validating results with real-time stability data .

Table 2: Formulation Stability Parameters

ParameterTest ConditionAcceptable Threshold
Degradation products40°C/75% RH, 6 months≤0.5% impurity
Dissolution rateUSP Apparatus II, 50 rpm≥85% release in 30 min

Q. Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Answer: Follow ICH Q2(R1) validation guidelines:

  • Specificity: Confirm no interference from matrix components (e.g., plasma proteins).
  • Linearity: Test across 50-150% of expected concentration range (R² ≥0.99).
  • Accuracy/Precision: Perform spike-recovery experiments (intra-day/inter-day CV ≤15%) .

Q. Advanced: What experimental designs address synergistic effects between this compound and adjunct therapies?

Answer: Use response surface methodology (RSM) or isobolographic analysis to model interactions. For example, design a 3x3 factorial study varying this compound and Drug X doses. Calculate combination indices (CI <1 indicates synergy) using CompuSyn software. Validate with mechanistic studies (e.g., target receptor occupancy assays) .

Q. Basic: What ethical considerations apply to human trials involving this compound?

Answer: Adhere to Declaration of Helsinki principles:

  • Obtain informed consent with explicit disclosure of risks (e.g., hepatotoxicity).
  • Include Data Safety Monitoring Boards (DSMBs) for interim analyses.
  • Report adverse events within 24 hours to institutional review boards (IRBs) .

Q. Advanced: How can predictive modeling enhance this compound’s therapeutic outcomes in heterogeneous populations?

Answer: Develop pharmacogenomic models using GWAS (Genome-Wide Association Studies) data to identify biomarkers (e.g., CYP450 polymorphisms). Apply machine learning (e.g., random forest) to predict dose-response variability. Validate with in silico simulations (e.g., GastroPlus) and prospective cohort studies .

属性

CAS 编号

51848-48-7

分子式

C28H40N4O5S

分子量

544.7 g/mol

IUPAC 名称

[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone

InChI

InChI=1S/C19H22N2OS.C9H18N2O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h4-5,7-10,13H,6,11-12H2,1-3H3;3-6H2,1-2H3,(H2,10,12)(H2,11,13)

InChI 键

WXKUHMCKBJHZGT-UHFFFAOYSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C

规范 SMILES

CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C

Key on ui other cas no.

51848-48-7

同义词

mepronizine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。